molecular formula C22H19N3O3S2 B2452886 N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylsulfamoyl)benzamide CAS No. 307509-52-0

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylsulfamoyl)benzamide

Cat. No. B2452886
M. Wt: 437.53
InChI Key: CVLABZZAYVPDQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylsulfamoyl)benzamide” is a chemical compound with the molecular formula C22H19N3O3S2 and a molecular weight of 437.53. It is a derivative of benzothiazole, a privileged bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . A specific synthesis method for “N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylsulfamoyl)benzamide” is not available in the retrieved data.


Molecular Structure Analysis

The molecular structure of “N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylsulfamoyl)benzamide” is characterized by the presence of a benzothiazole ring, which is a bicyclic system containing a benzene ring fused to a thiazole ring . The benzothiazole moiety is attached to a phenyl group and a dimethylsulfamoyl group.


Physical And Chemical Properties Analysis

“N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylsulfamoyl)benzamide” is a solid compound . Further physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

Antioxidant Activity

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylsulfamoyl)benzamide and its derivatives have been studied for their antioxidant properties. In one study, a benzothiazole derivative influenced the levels of vitamins A, E, and C, as well as malondialdehyde (MDA), in rats, suggesting an impact on oxidative stress and antioxidant systems (Karatas et al., 2005). Another study found that benzothiazole derivatives enhanced antioxidating activities in mice with a high-fat diet, indicating potential protective effects against oxidative stress (Hua Erbin, 2013).

Imaging and Detection

Benzothiazole derivatives have also been explored for medical imaging and the detection of diseases. Iodine-123-(S)-IBZM, a radiolabeled benzamide, has been used to detect melanoma metastases, showcasing the potential of benzothiazole-based compounds in medical diagnostics (Maffioli et al., 1994). Furthermore, PET imaging with N-methyl [(11)C] 2-(4-methylaminophenyl)-6-hydroxy-benzothiazole has been used to study the progression of Alzheimer's disease, demonstrating the compound's utility in understanding and monitoring neurodegenerative diseases (Kadir et al., 2012).

Neuroprotective Effects

Some studies have examined the neuroprotective effects of benzothiazole derivatives. For instance, a study investigated the protective effects of a glycogen synthase kinase-3β inhibitor on rats with Alzheimer's disease, revealing potential therapeutic applications for benzothiazole derivatives in neurodegenerative disorders (Ding et al., 2021).

Future Directions

Benzothiazole derivatives have been the subject of extensive research due to their diverse biological activities and potential therapeutic applications . Future research may focus on the synthesis of new benzothiazole derivatives, investigation of their biological activities, and development of benzothiazole-based drugs .

properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S2/c1-25(2)30(27,28)16-13-11-15(12-14-16)21(26)23-18-8-4-3-7-17(18)22-24-19-9-5-6-10-20(19)29-22/h3-14H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVLABZZAYVPDQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylsulfamoyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.